2-Bromo-4-cyanobenzene-1-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-cyanobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO2S/c8-6-3-5(4-10)1-2-7(6)13(9,11)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLXVSAILFHTBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Process Development for 2 Bromo 4 Cyanobenzene 1 Sulfonyl Chloride
Classical and Established Synthetic Routes
Traditional synthesis of 2-bromo-4-cyanobenzene-1-sulfonyl chloride relies on foundational organic reactions that have been refined over decades. These methods, while effective, often involve harsh conditions and multistep processes.
One potential route to this compound is through the direct bromination of 4-cyanobenzenesulfonyl chloride. This reaction falls under the category of electrophilic aromatic substitution. The cyano (-CN) and sulfonyl chloride (-SO₂Cl) groups are both deactivating and meta-directing. However, the substitution pattern of the final product requires the bromine atom to be ortho to the sulfonyl chloride group and meta to the cyano group. Achieving this specific regioselectivity can be challenging due to the directing effects of the existing substituents. The reaction typically requires a bromine source, such as Br₂, and a Lewis acid catalyst like iron(III) bromide (FeBr₃) to facilitate the substitution.
A more direct and regiochemically controlled classical method is the chlorosulfonation of a suitable bromocyanobenzene precursor, typically 3-bromobenzonitrile. nih.govsigmaaldrich.com In this electrophilic aromatic substitution reaction, chlorosulfonic acid (ClSO₃H) serves as both the reagent and the solvent. mdpi.com The sulfonic acid group is introduced onto the aromatic ring, which is then converted to the sulfonyl chloride. mdpi.com The reaction is highly effective due to the strong electrophilic nature of chlorosulfonic acid, which can selectively functionalize the aryl ring. mdpi.com
However, the process presents significant challenges, particularly on a larger scale. Chlorosulfonic acid is highly corrosive and reacts violently with water. The reaction itself can be exothermic, requiring careful temperature control to prevent side reactions and ensure safety. Despite these challenges, chlorosulfonation remains a widely used method in industrial settings for producing aryl sulfonyl chlorides due to its efficiency and the low cost of the starting materials. mdpi.com
The Sandmeyer reaction represents one of the most versatile and widely utilized methods for the synthesis of aryl sulfonyl chlorides from aniline (B41778) precursors. durham.ac.ukwikipedia.orgnih.gov This process offers excellent regiocontrol, as the position of the sulfonyl chloride group is determined by the location of the amino group on the starting aniline. durham.ac.uk For the synthesis of this compound, the starting material would be 2-bromo-4-cyanoaniline.
The reaction proceeds in two main stages:
Diazotization : The aromatic amine is treated with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid), at low temperatures (0–5 °C) to form a diazonium salt. acs.orggoogle.com
Chlorosulfonylation : The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride (CuCl) catalyst. acs.orgnih.gov This step, a modification of the Sandmeyer reaction first reported by Meerwein, results in the displacement of the diazonium group and the introduction of the chlorosulfonyl group. durham.ac.ukacs.org
Aqueous conditions for this transformation have been shown to be advantageous, as the sulfonyl chloride product often has low solubility in water and precipitates directly from the reaction mixture, allowing for easy isolation in high purity and good yields. researchgate.net This method is robust, scalable, and offers significant environmental and safety benefits over procedures that use organic solvents like acetic acid. researchgate.net Recent advancements have introduced stable sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) to make the process safer and more operationally simple. acs.org
Table 1: Comparison of Classical Synthetic Routes
| Method | Precursor | Key Reagents | General Advantages | General Challenges |
| Electrophilic Bromination | 4-Cyanobenzenesulfonyl chloride | Br₂, FeBr₃ | Potentially fewer steps if selective. | Difficult regiocontrol due to directing groups. |
| Chlorosulfonation | 3-Bromobenzonitrile nih.govsigmaaldrich.com | Chlorosulfonic Acid (ClSO₃H) mdpi.com | Direct, efficient for aryl sulfonyl chloride formation. mdpi.com | Highly corrosive and hazardous reagents, exothermic reaction. mdpi.com |
| Sandmeyer Reaction | 2-Bromo-4-cyanoaniline | NaNO₂, HCl, SO₂, CuCl | Excellent regiocontrol, scalable, can be run in aqueous media. durham.ac.ukresearchgate.net | Requires handling of potentially unstable diazonium salts. researchgate.net |
Modern and Sustainable Synthetic Approaches
Recent research has focused on developing greener, safer, and more efficient methods for synthesizing aryl sulfonyl chlorides, addressing the limitations of classical routes. These modern approaches often employ novel catalytic systems and advanced chemical engineering technologies.
Visible-light photocatalysis has emerged as a powerful and sustainable tool in synthetic chemistry. researchgate.net This approach utilizes the energy from photons to drive chemical reactions under mild conditions, often at room temperature. nih.govresearchgate.net For the synthesis of aryl sulfonyl chlorides, heterogeneous photocatalysts, such as potassium poly(heptazine imide) (K-PHI), offer a transition-metal-free alternative to the classical copper-catalyzed Sandmeyer reaction. nih.govacs.org
In a typical photocatalytic process, an arenediazonium salt (derived from the corresponding aniline) is used as the starting material. nih.govacs.org The reaction is mediated by the photocatalyst, which becomes excited upon irradiation with visible light (e.g., a 465 nm LED). nih.govresearchgate.net This process facilitates a single electron transfer (SET) that initiates the conversion of the diazonium salt to the desired sulfonyl chloride. acs.org These methods demonstrate high tolerance for various functional groups, including halides and cyano groups, and can produce the target compounds in good to excellent yields (50-95%). nih.govacs.org The use of a heterogeneous catalyst simplifies product purification, as the catalyst can be easily removed by filtration and potentially reused.
Continuous flow chemistry has revolutionized the production of chemicals, offering significant improvements in safety, scalability, and efficiency compared to traditional batch processing. africacommons.netresearchgate.netmdpi.com The synthesis of aryl sulfonyl chlorides, particularly via hazardous reactions like chlorosulfonation or diazotization, is ideally suited for flow technology. mdpi.comrsc.org
In a continuous flow setup, reagents are continuously pumped through a network of tubes and reactors, such as continuous stirred-tank reactors (CSTRs). mdpi.comresearchgate.net This allows for precise control over reaction parameters like temperature, pressure, and residence time. mdpi.com Key benefits include:
Enhanced Safety : The small volume of the reaction mixture at any given time minimizes the risks associated with handling hazardous reagents and controlling exothermic reactions. africacommons.net
Improved Yield and Purity : Precise control over reaction conditions often leads to fewer side products and higher yields. mdpi.com
Scalability : Production can be easily scaled up by running the system for longer periods, rather than using larger reactors. researchgate.net
Automation : Flow systems can be automated, leading to improved consistency, reliability, and higher spacetime yields. mdpi.comresearchgate.net
Flow procedures have been successfully developed for the Sandmeyer-type synthesis of aryl sulfonyl chlorides, allowing for the in situ generation and immediate consumption of hazardous diazonium intermediates, thereby preventing their accumulation. africacommons.netresearchgate.netrsc.org This approach is safer, less labor-intensive, and more amenable to industrial-scale production. researchgate.netrsc.org
Table 2: Summary of Modern Synthetic Approaches
| Method | Key Features | Advantages | Catalyst/Technology |
| Photocatalysis | Uses visible light, mild conditions. nih.govacs.org | Sustainable, high functional group tolerance, transition-metal-free options. nih.govacs.org | Heterogeneous photocatalysts (e.g., K-PHI). nih.govacs.org |
| Continuous Flow | Automated, continuous processing in small volumes. mdpi.comresearchgate.net | Enhanced safety, scalability, improved process control, higher spacetime yield. mdpi.comafricacommons.netresearchgate.net | Continuous Stirred-Tank Reactors (CSTRs), tubular reactors. mdpi.comresearchgate.net |
Green Chemistry Principles in Synthetic Route Design (e.g., Solvent-Free Conditions)
The integration of green chemistry principles into the synthesis of arenesulfonyl chlorides, including this compound, is pivotal for developing environmentally and economically sustainable processes. unnes.ac.id These principles aim to reduce waste, minimize energy consumption, and utilize less hazardous materials. acs.org
Key applications of green chemistry in sulfonyl chloride synthesis include:
Safer Reagents and Reaction Conditions: Traditional methods often employ harsh reagents. Modern approaches focus on milder and safer alternatives. For instance, hydrogen peroxide in the presence of zirconium tetrachloride or a combination of H2O2 and SOCl2 can facilitate the oxidative chlorination of thiols to sulfonyl chlorides under less hazardous conditions. organic-chemistry.org Photocatalytic methods, using materials like potassium poly(heptazine imide), allow for the synthesis to proceed at room temperature under visible light, significantly reducing energy inputs compared to reactions requiring high temperatures. nih.govacs.org
Solvent Reduction and Solvent-Free Synthesis: Solvents contribute significantly to chemical waste. acs.org Therefore, reducing their use is a core goal. Some syntheses of sulfonyl chlorides have been achieved using phosphorus oxychloride in the absence of any solvent. researchgate.net Where solvents are necessary, the focus is on using more environmentally benign options, such as water. An environmentally friendly, metal-free synthesis of sulfonyl chlorides and bromides from thiols has been developed that greatly reduces solvent use during the isolation and purification steps. researchgate.net
Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis
The efficient synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yield and purity. While specific optimization data for this exact molecule is proprietary or limited in public literature, extensive research on the synthesis of analogous arenesulfonyl chlorides provides a clear framework for enhancement strategies. researchgate.netgoogle.com Common synthetic routes, such as the Sandmeyer reaction starting from the corresponding aniline, are typically the focus of such optimization. orgsyn.org
Key parameters for optimization include:
Choice of Reagents: The selection of the chlorinating and sulfonating agent is critical. In syntheses starting from sulfonyl hydrazides, N-chlorosuccinimide (NCS) has been shown to be a highly effective chlorine source, providing near-quantitative yields in some cases. nih.govresearchgate.net For Sandmeyer-type reactions, the combination of a diazonium salt with sulfur dioxide and a copper catalyst is standard, though the source of SO2 can be optimized, for instance, by generating it in situ from thionyl chloride and water. nih.govorgsyn.org
Solvent System: The reaction solvent can dramatically influence yield. Studies on the synthesis of similar compounds show that acetonitrile (B52724) (CH3CN) is often an optimal solvent, whereas others like DCM, THF, or toluene (B28343) may hamper product formation to varying degrees. nih.govresearchgate.net In some Sandmeyer preparations, a mixture of glacial acetic acid and a concentrated SO2 solution is used to improve yields. nih.govacs.org
Temperature Control: Diazotization and subsequent chlorosulfonylation reactions are highly exothermic and require strict temperature control. Maintaining low temperatures, typically between -5 °C and 5 °C, is crucial for the stability of the diazonium salt intermediate and to prevent side reactions, thereby maximizing the yield of the desired sulfonyl chloride. nih.govgoogle.com
Catalyst and Stoichiometry: In copper-catalyzed Sandmeyer reactions, the choice and amount of the copper salt (e.g., CuCl or CuCl2) can affect reaction efficiency. nih.govacs.org Likewise, optimizing the stoichiometry of reagents, such as reducing the excess of thionyl chloride, has been shown to improve selectivity and yield by minimizing the formation of byproducts like aryl chlorides. nih.gov
The following table, based on data from the synthesis of a model sulfonyl chloride from a sulfonyl hydrazide, illustrates the impact of optimizing the chlorine source and solvent.
| Entry | Chlorine Source | Solvent | Yield (%) |
|---|---|---|---|
| 1 | MgCl2 | CH3CN | No Reaction |
| 2 | CuCl | CH3CN | 38 |
| 3 | FeCl3 | CH3CN | 8 |
| 4 | SOCl2 | CH3CN | 85 |
| 5 | NCS | CH3CN | 99 |
| 6 | NCS | DCM | 45 |
| 7 | NCS | THF | 15 |
Table 1: Example of reaction condition optimization for sulfonyl chloride synthesis. Data adapted from a model reaction. nih.govresearchgate.net
Regioselectivity Control in the Synthesis of Substituted Arenesulfonyl Chlorides
Regioselectivity—the control of the position of the sulfonyl chloride group on the aromatic ring—is a fundamental challenge in the synthesis of polysubstituted arenes like this compound. The final arrangement of substituents is determined either by the structure of the starting material or by the directing effects of the groups already present on the ring during the chlorosulfonation step. researchgate.net
Methods for Controlling Regioselectivity:
Synthesis via Pre-functionalized Precursors: The most unambiguous method to ensure the correct isomer is to begin with a precursor where the regiochemistry is already established. For this compound, this would typically involve a Sandmeyer reaction starting with 2-bromo-4-cyanoaniline . In this route, the amine group at the C1 position is converted into a diazonium salt and subsequently replaced by the -SO2Cl group. The positions of the bromo and cyano substituents are locked in place from the start, guaranteeing the desired regiochemical outcome. orgsyn.org
Control via Electrophilic Aromatic Substitution: An alternative, though more complex, approach is the direct chlorosulfonation of a disubstituted benzene (B151609) ring. The success of this method depends on the electronic directing effects of the existing substituents. For a molecule like this compound, a potential precursor could be 3-bromobenzonitrile . The directing effects of the substituents would be:
Bromo (-Br) group: An ortho-, para-director. It directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.
Cyano (-CN) group: A meta-director. It directs incoming electrophiles to the positions meta to it.
In the chlorosulfonation of 3-bromobenzonitrile, the bromo group directs towards positions 2, 4, and 6, while the cyano group directs towards positions 2 and 6. Both groups reinforce the substitution at the C2 and C6 positions. Achieving substitution specifically at the C1 position (to yield the isomeric 3-bromo-5-cyanobenzene-1-sulfonyl chloride) would be favored over the 2-position due to steric hindrance. Synthesizing the target 2-bromo-4-cyano isomer via this specific route is not straightforward due to these competing directing effects. Therefore, controlling the regiochemistry often necessitates a multi-step synthesis where functional groups are introduced in a specific order to achieve the desired substitution pattern. organic-chemistry.orgresearchgate.net Predicting the outcome in such confined and electronically complex systems can be challenging and often requires experimental validation. rsc.org
Chemical Reactivity and Mechanistic Elucidation of 2 Bromo 4 Cyanobenzene 1 Sulfonyl Chloride
Electrophilic Reactivity of the Sulfonyl Chloride Moiety
The sulfonyl chloride group (-SO₂Cl) is a highly electrophilic functional group, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to the synthetic utility of 2-Bromo-4-cyanobenzene-1-sulfonyl chloride. The sulfur atom in the sulfonyl chloride moiety is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders the sulfur atom a prime target for nucleophilic substitution reactions, which typically proceed via a bimolecular nucleophilic substitution mechanism at the tetracoordinate sulfur center mdpi.comnih.gov. The presence of the bromo and cyano substituents on the benzene (B151609) ring further modulates this reactivity.
One of the most common transformations of arylsulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is present in a wide array of therapeutic agents cbijournal.com. The reaction of this compound with an amine proceeds through the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the corresponding N-substituted sulfonamide. Typically, the reaction is carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct cbijournal.com.
The general scheme for this reaction is as follows:
This compound + R¹R²NH → 2-Bromo-N-(R¹), N-(R²)-4-cyanobenzenesulfonamide + HCl
A variety of amines, including aliphatic, aromatic, and heterocyclic amines, can be utilized in this synthesis, leading to a diverse library of sulfonamide derivatives ekb.eg.
Table 1: Examples of Sulfonamide Synthesis from Arylsulfonyl Chlorides This table presents illustrative examples of the types of amines that can react with arylsulfonyl chlorides to form sulfonamides.
| Arylsulfonyl Chloride | Amine | Base | Product |
|---|---|---|---|
| Benzenesulfonyl chloride | Aniline (B41778) | Pyridine | N-Phenylbenzenesulfonamide |
| p-Toluenesulfonyl chloride | Benzylamine | Triethylamine | N-Benzyl-4-methylbenzenesulfonamide |
Data compiled from general synthetic procedures for sulfonamides. cbijournal.comekb.eg
Analogous to the formation of sulfonamides, this compound can react with alcohols or phenols in the presence of a base to form sulfonate esters. This process, often called sulfonylation, converts the alcohol's hydroxyl group into a much better leaving group, a sulfonate youtube.comeurjchem.com. This transformation is synthetically valuable as tosylates and mesylates are frequently used as substrates in subsequent nucleophilic substitution or elimination reactions libretexts.orglibretexts.org.
The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of the sulfonyl chloride, with subsequent loss of a chloride ion youtube.com. The stereochemical configuration of the alcohol is retained in the resulting sulfonate ester because the C-O bond of the alcohol is not broken during the reaction youtube.comlibretexts.org.
The general reaction is:
This compound + R-OH → 2-Bromo-4-cyanophenyl R-sulfonate + HCl
A variety of sulfonyl chlorides bearing both electron-donating and electron-withdrawing groups have been shown to react effectively with phenols to yield sulfonate esters researchgate.net.
Table 2: Synthesis of Sulfonate Esters from Various Sulfonyl Chlorides and Phenol
| Sulfonyl Chloride | Nucleophile | Yield (%) |
|---|---|---|
| Benzene-1-sulfonyl chloride | Phenol | 95 |
| 4-Methylbenzene-1-sulfonyl chloride | Phenol | 96 |
| 4-Methoxybenzene-1-sulfonyl chloride | Phenol | 92 |
| 4-Chlorobenzene-1-sulfonyl chloride | Phenol | 94 |
| 4-Nitrobenzene-1-sulfonyl chloride | Phenol | 98 |
Data adapted from studies on sulfonation reactions. researchgate.net
The electrophilic sulfur of this compound also reacts with thiol nucleophiles (R-SH) to generate sulfonothioate derivatives (also known as thiosulfonates). This reaction is analogous to the formation of sulfonamides and sulfonate esters. The reaction typically proceeds in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion (R-S⁻), which then attacks the sulfonyl chloride.
The general reaction scheme is:
This compound + R-SH → 2-Bromo-4-cyanophenyl R-sulfonothioate + HCl
Sulfonothioates are valuable intermediates in organic synthesis and can serve as precursors for other sulfur-containing compounds.
The reactivity of the sulfonyl chloride group in this compound is significantly influenced by the electronic properties of the substituents on the aromatic ring. Both the bromine atom at the ortho position and the cyano group at the para position are electron-withdrawing groups (EWGs).
Para-Cyano Group : The cyano (-CN) group is a strong electron-withdrawing group through both inductive and resonance effects. Its presence at the para position to the sulfonyl chloride group significantly increases the electrophilicity of the sulfur atom. This is because the cyano group withdraws electron density from the benzene ring, which in turn withdraws electron density from the sulfonyl group, making the sulfur atom more positive and thus more susceptible to nucleophilic attack. Studies on the kinetics of nucleophilic substitution reactions of arenesulfonyl chlorides have shown that electron-attracting substituents increase the reaction rate nih.gov.
The combined effect of the strong para-EWG (cyano) and the ortho-EWG (bromo) makes the sulfonyl chloride moiety in this compound highly reactive towards nucleophiles compared to unsubstituted benzenesulfonyl chloride.
Table 3: Qualitative Effect of Substituents on Arenesulfonyl Chloride Reactivity
| Substituent and Position | Electronic Effect | Expected Impact on Reaction Rate |
|---|---|---|
| para-NO₂ | Strong Electron-Withdrawing | Increase |
| para-CN | Strong Electron-Withdrawing | Increase |
| meta-CF₃ | Strong Electron-Withdrawing | Increase |
| ortho-Br | Inductively Electron-Withdrawing | Increase |
| para-CH₃ | Electron-Donating | Decrease |
Based on Hammett equation studies of substituted sulfonyl chlorides. nih.gov
Transformations of the Cyano Functionality
While the sulfonyl chloride is often the primary site of reaction, the cyano group of this compound can also undergo various chemical transformations.
The cyano (nitrile) group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents wikipedia.org. This transformation provides a route to aminomethyl-substituted benzenesulfonyl chloride derivatives, which can be valuable synthetic intermediates. Common methods for nitrile reduction include catalytic hydrogenation and reduction with metal hydrides wikipedia.orglibretexts.org.
Catalytic Hydrogenation : This is an economical method for producing primary amines from nitriles wikipedia.org. The reaction involves hydrogen gas (H₂) and a metal catalyst, such as Raney nickel, palladium, or platinum wikipedia.orglibretexts.org. The conditions (temperature, pressure, solvent) can be optimized to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts wikipedia.org.
Metal Hydride Reduction : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines libretexts.orglibretexts.org. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting amine libretexts.org. Other reagents like diborane can also be used.
The general reaction for the reduction of the cyano group is:
This compound + [Reducing Agent] → 2-Bromo-4-(aminomethyl)benzene-1-sulfonyl chloride
It is important to select a reducing agent that is chemoselective for the nitrile and does not reduce the sulfonyl chloride group. While LiAlH₄ is very powerful and can potentially react with the sulfonyl chloride, milder or more selective catalytic hydrogenation methods may be preferred to preserve the sulfonyl chloride functionality for subsequent reactions.
Table 4: Common Reagents for the Reduction of Nitriles to Primary Amines
| Reagent | Typical Conditions |
|---|---|
| H₂ / Raney Ni | Elevated temperature and pressure |
| H₂ / Pd or Pt | Elevated temperature and pressure |
| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether solvent, followed by aqueous workup |
Data compiled from reviews on nitrile reduction. wikipedia.orgthieme-connect.deorganic-chemistry.org
Cyanation Reactions Utilizing Related Sulfonyl Cyanides
While this compound itself is a precursor for introducing the 2-bromo-4-cyanophenylsulfonyl moiety, related sulfonyl cyanides (ArSO₂CN) serve as effective cyanating agents in organic synthesis. These reagents can be synthesized from the corresponding sulfonyl chlorides. researchgate.net The reactivity of sulfonyl cyanides allows for the transfer of a cyanide group to various nucleophiles.
One of the primary uses of sulfonyl cyanides, such as p-toluenesulfonyl cyanide (tosyl cyanide), is in the cyanation of aromatic and heteroaromatic compounds. These reactions often proceed via nucleophilic aromatic substitution or through transition-metal-catalyzed pathways. For instance, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), a derivative of tosyl cyanide, has been used as a cyano source in the ruthenium-catalyzed monocyanation of N-aryl-7-azaindoles. researchgate.net This method demonstrates high regioselectivity and is compatible with a range of functional groups. researchgate.net
Furthermore, sulfonyl cyanides are employed in the cyanation of other nucleophiles like amines and phenols. The mechanism generally involves the nucleophilic attack on the cyanide carbon, with the sulfonyl group acting as a leaving group. The strong electron-withdrawing nature of the sulfonyl group facilitates the departure of the sulfinate anion, driving the reaction forward.
| Reagent Type | Example | Application | Ref. |
| Sulfonyl Cyanide Derivative | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Ruthenium-catalyzed cyanation of N-aryl-7-azaindoles | researchgate.net |
| General Sulfonyl Cyanide | p-Toluenesulfonyl cyanide (Tosyl cyanide) | Cyanation of various nucleophiles |
Reactivity of the Bromine Atom in this compound
The bromine atom attached to the aromatic ring of this compound represents a key site for synthetic modification, primarily through metal-catalyzed cross-coupling reactions.
The carbon-bromine bond in aryl bromides is a common handle for forming new carbon-carbon and carbon-nitrogen bonds via transition-metal catalysis, particularly with palladium. rsc.org Reactions such as the Suzuki, Stille, Heck, and Buchwald-Hartwig amination are standard methods for the functionalization of aryl halides. researchgate.netillinois.eduwikipedia.org
In the context of this compound, the bromine atom can participate in these cross-coupling reactions. However, the presence of the sulfonyl chloride group introduces a competing electrophilic site. The relative reactivity of different electrophiles in Suzuki-Miyaura cross-coupling generally follows the order: ArI > ArSO₂Cl > ArBr ≫ ArCl. nih.gov This suggests that under certain palladium-catalyzed conditions, coupling at the sulfonyl chloride group via a desulfonylative pathway might compete with or even be favored over coupling at the C-Br bond. researchgate.netnih.gov
Despite this potential competition, selective cross-coupling at the C-Br bond can often be achieved by carefully selecting the catalyst, ligands, and reaction conditions. For example, certain palladium catalysts are highly effective for cleaving C-Br bonds while leaving C-SO₂Cl bonds intact. researchgate.net This selectivity allows for the introduction of various aryl, alkyl, or amino groups at the bromine-substituted position. Microwave-assisted protocols have also been developed for the efficient palladium-catalyzed N-arylation of sulfonamides with aryl chlorides, a technology that could be adapted for C-N coupling with the bromo-analogue. nih.gov
Table of Potential Cross-Coupling Reactions:
| Reaction Name | Coupling Partners | Bond Formed | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki Coupling | Aryl/vinyl boronic acids or esters | C-C | Pd(0) catalyst, phosphine (B1218219) ligand, base |
| Stille Coupling | Organostannanes | C-C | Pd(0) catalyst, phosphine ligand |
| Buchwald-Hartwig Amination | Amines | C-N | Pd(0)/Pd(II) catalyst, phosphine ligand, base |
The primary oxidative transformation involving the bromine atom in an aryl bromide is oxidative addition to a low-valent transition metal center. nih.gov This is the crucial first step in most cross-coupling catalytic cycles. illinois.eduresearchgate.net In this process, a metal complex, such as a Pd(0) species, inserts into the carbon-bromine bond, resulting in an organometallic complex where the metal is in a higher oxidation state, for example, a Pd(II) species. rsc.orgillinois.eduresearchgate.net
Studies on the oxidative addition of aryl bromides to palladium(I) centers have shown the formation of stable organometallic Pd(III) complexes. illinois.eduresearchgate.net The kinetics of this oxidative addition step can be influenced by the electronic properties of the aryl bromide; electron-poor aryl bromides generally react faster than electron-rich ones. nih.gov This is consistent with a buildup of negative charge on the aromatic ring in the transition state. nih.gov The presence of electron-withdrawing cyano and sulfonyl chloride groups on this compound would therefore be expected to facilitate the oxidative addition at the C-Br bond.
Radical and Desulfonylative Reactions of Sulfonyl Chlorides
The sulfonyl chloride group is not merely a precursor for sulfonamides and sulfonates; it can also participate in radical and desulfonylative reactions, where the C-S bond is cleaved. In these transformations, the sulfonyl chloride acts as a source of an aryl radical or an aryl electrophile following the extrusion of sulfur dioxide (SO₂). wikipedia.org
Desulfonylative cross-coupling reactions, often catalyzed by transition metals like palladium or nickel, utilize arylsulfonyl chlorides as arylating agents. researchgate.netacs.orgcell.com For example, arenesulfonyl chlorides can be cross-coupled with organostannanes (a desulfitative Stille coupling) or arylboronic acids (a desulfitative Suzuki-Miyaura coupling) to form C-C bonds. researchgate.net These reactions proceed through oxidative addition of the metal catalyst to the C-SO₂Cl bond, followed by extrusion of SO₂ and subsequent steps of the cross-coupling cycle. researchgate.netnih.govacs.org This reactivity makes arylsulfonyl chlorides valuable alternatives to aryl halides in C-C bond formation. nih.gov
Derivatization and Advanced Organic Synthesis Applications of 2 Bromo 4 Cyanobenzene 1 Sulfonyl Chloride
Design and Synthesis of Novel Sulfonamide Derivatives
The synthesis of sulfonamides is a cornerstone of medicinal chemistry, as this functional group is a key component in a wide array of therapeutic agents. researchgate.net The reaction of 2-bromo-4-cyanobenzene-1-sulfonyl chloride with various amines provides a direct route to novel sulfonamide scaffolds, which can be further elaborated using the bromo and cyano functionalities.
The primary and most facile reaction of this compound is the amidation of the sulfonyl chloride group. This reaction, a nucleophilic substitution at the sulfur atom, is highly regioselective due to the high electrophilicity of the sulfonyl chloride moiety compared to the other substituents on the benzene (B151609) ring. The reaction involves the treatment of the sulfonyl chloride with a primary or secondary amine. Typically, a base such as triethylamine (B128534) or pyridine (B92270) is added to neutralize the hydrochloric acid byproduct generated during the reaction.
The choice of reaction conditions can influence the efficiency of the amidation. Conventional methods often involve stirring the reactants in a suitable solvent like dichloromethane (B109758) at room temperature for several hours. scielo.br To improve reaction times and yields, alternative methods have been developed, including microwave-assisted synthesis and the use of solid supports, which can also simplify product purification. scielo.br
| Method | Typical Conditions | Advantages |
|---|---|---|
| Conventional Solution-Phase | Amine, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature, 24-48 h. scielo.br | Well-established, suitable for a wide range of substrates. |
| Microwave-Assisted | Solvent-free or in a high-boiling solvent, microwave irradiation. | Reduced reaction times, often higher yields. organic-chemistry.org |
| Solid-Support Catalysis | Use of catalysts like Florisil or Montmorillonite K10, solvent-free or in a solvent. scielo.br | Easy separation of catalyst, cleaner reactions, improved yields. scielo.br |
Sulfonamides are recognized as "privileged structures" in medicinal chemistry due to their presence in drugs with antibacterial, antiviral, and anticancer properties. researchgate.netscielo.br The sulfonamide derivatives of this compound are particularly valuable as scaffolds for chemical research because the bromo and cyano groups serve as handles for further diversification. biosynth.com
Once the sulfonamide linkage is formed, the bromo group can participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to introduce new aryl, alkyl, or amino substituents. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, each transformation opening up new avenues for molecular elaboration. This multi-functional nature allows for the generation of large libraries of complex molecules from a single, readily accessible starting material for screening in drug discovery programs. uobaghdad.edu.iq
| Reactant Amine | Resulting Sulfonamide Scaffold Core Structure | Potential for Further Diversification |
|---|---|---|
| Aniline (B41778) | N-phenyl-2-bromo-4-cyanobenzenesulfonamide | Suzuki coupling at Br; Hydrolysis/reduction of CN. |
| Piperidine | 1-[(2-Bromo-4-cyanophenyl)sulfonyl]piperidine | Palladium-catalyzed C-N or C-C bond formation at Br position. |
| Glycine ethyl ester | Ethyl N-[(2-bromo-4-cyanophenyl)sulfonyl]glycinate | Ester hydrolysis followed by amide coupling; reactions at Br and CN groups. |
Synthesis of Sulfonate Esters and Sulfones from the Chemical Compound
Beyond sulfonamides, this compound is a precursor for the synthesis of sulfonate esters and sulfones, which are also important classes of organic compounds.
The reaction of the sulfonyl chloride with alcohols or phenols in the presence of a base yields the corresponding sulfonate esters. This transformation is analogous to sulfonamide formation and proceeds via a nucleophilic attack of the hydroxyl group on the electrophilic sulfur atom.
The synthesis of sulfones (R-SO₂-R') from the sulfonyl chloride is a more complex, multi-step process. Direct conversion is not typical, but several indirect routes are well-established in organic synthesis.
Friedel-Crafts Sulfonylation : The sulfonyl chloride can react with an electron-rich aromatic compound in the presence of a Lewis acid catalyst to form a diaryl sulfone.
Reduction and Alkylation : The sulfonyl chloride can be reduced to the corresponding sulfinate salt. This intermediate can then be reacted with an alkyl or aryl halide to generate the sulfone. scispace.com
From Sulfonamide Derivatives : In a modern approach, sulfonamides synthesized from the sulfonyl chloride can undergo photocatalytic activation to form sulfonyl radical intermediates. acs.org These radicals can then add to alkenes in a hydrosulfonylation reaction to produce complex sulfones, representing a powerful late-stage functionalization strategy. acs.org
| Target Derivative | General Method | Key Intermediates/Reagents |
|---|---|---|
| Sulfonate Ester | Reaction with alcohol/phenol and base. | Alcohol/Phenol, Pyridine/Triethylamine. |
| Sulfone (via Sulfinate) | Two steps: Reduction of sulfonyl chloride to sulfinate, followed by alkylation. scispace.com | Reducing agent (e.g., sodium sulfite), followed by an alkyl halide. |
| Sulfone (via Radical) | Photocatalytic hydrosulfonylation of a sulfonamide derivative. acs.org | Sulfonamide, alkene, photocatalyst. acs.org |
Utilization as a Building Block for Complex Molecular Architectures in Academic Research
The true synthetic power of this compound lies in its application as a versatile building block for constructing intricate molecular frameworks. biosynth.comnih.gov Its three distinct functional groups can be manipulated in a controlled sequence to access complex target molecules.
Heterocyclic compounds are of immense importance in chemistry, particularly in pharmaceuticals and materials science. The functional groups of this compound can be strategically employed to construct fused or appended heterocyclic rings. For instance, after conversion of the sulfonyl chloride to a sulfonamide, the bromo and cyano groups become key elements for cyclization reactions. A plausible synthetic sequence could involve a Suzuki coupling to introduce a vinyl group at the bromine position, followed by a cyclization reaction involving the cyano and the newly introduced group to form a quinoline (B57606) or pyridine ring system. Another possibility is the conversion of the nitrile to an amidine, which can then react with a ketone introduced via functionalization of the bromo position to build a pyrimidine (B1678525) ring.
The compound serves as an intermediate for creating more specialized reagents for organic synthesis and materials science. biosynth.comnih.gov The sulfonyl group is a known component of specialized catalysts and synthetic receptors. nih.gov By using the bromo and cyano positions as anchor points, the 2-bromo-4-cyanobenzenesulfonyl moiety can be incorporated into larger systems. For example, a Suzuki coupling reaction at the bromo position could be used to attach the molecule to a polymer resin, creating a solid-phase reagent for easier purification in multi-step synthesis. Alternatively, attaching a phosphine (B1218219) ligand at the bromo position would generate a bifunctional ligand, where the sulfonamide portion could act as a hydrogen-bond donor to influence the stereochemical outcome of a metal-catalyzed reaction. These tailored reagents are valuable tools for academic research aimed at developing new synthetic methods and materials.
Application in Dye Chemistry Research
The versatile reactivity of this compound makes it a valuable precursor in the academic synthesis of novel dyes. Its bifunctional nature, possessing both a reactive sulfonyl chloride group and a cyano group on a brominated benzene ring, allows for the construction of complex dye structures, particularly sulfonamide-based azo dyes.
In a typical synthetic approach, the sulfonyl chloride moiety serves as an anchor for coupling with various aromatic or heterocyclic amines to form stable sulfonamide linkages. This reaction is fundamental in creating a diverse library of dye candidates. For instance, the reaction of this compound with an aromatic amine, such as aniline or its derivatives, yields a corresponding N-substituted sulfonamide. This sulfonamide can then undergo further chemical transformations.
A significant application lies in the synthesis of azo dyes. The cyano group (-CN) on the benzene ring can be chemically reduced to an amino group (-NH2), or the entire 2-bromo-4-cyanophenyl moiety can be considered as part of a larger chromophoric system. More directly, a related precursor, 2-bromo-4-aminobenzonitrile, can be diazotized and coupled with electron-rich aromatic compounds like phenols or anilines to produce a wide array of azo dyes. The resulting dyes would incorporate the bromo- and cyano-substituted phenyl group, which can modulate the color and other properties of the dye. For example, the diazotization of an aniline derivative followed by coupling with a suitable aromatic compound is a standard method for preparing azo dyes.
While specific studies on the use of this compound in dye degradation are not extensively documented in publicly available literature, its derivatives, particularly the resulting azo dyes, could be employed as model pollutants in dye degradation research. The stability of the sulfonamide linkage and the potential for the bromo and cyano substituents to influence the electronic properties of the dye molecule make such compounds interesting candidates for studying the efficacy of various advanced oxidation processes (AOPs) for wastewater treatment. The degradation process would likely involve the cleavage of the azo bond (-N=N-), a common target for photocatalytic and other degradation techniques.
Contributions to Catalyst Development
The chemical structure of this compound lends itself to applications in the development of specialized catalysts, particularly solid acid catalysts. The core principle involves the immobilization of the acidic sulfonyl group onto a solid support, thereby creating a heterogeneous catalyst that is easily separable from the reaction mixture, offering advantages in terms of reusability and process simplification.
The development of carbon-based solid acid catalysts often involves the sulfonation of carbonaceous materials. While direct sulfonation with sulfuric acid is a common method, the use of sulfonyl chlorides like this compound offers a route to functionalize supports under milder conditions. The sulfonyl chloride group can react with hydroxyl groups present on the surface of materials like silica (B1680970), alumina, or various polymers to form covalent bonds. This process effectively tethers the bromo-cyanophenyl sulfonate group to the solid surface.
The resulting functionalized material possesses acidic sites due to the sulfonic acid group (or its ester). These acidic sites can catalyze a variety of organic reactions, such as esterification, alkylation, and hydration. The presence of the bromo and cyano groups on the aromatic ring can influence the acidity and the catalytic activity of the material through electronic effects. For example, research on sulfonated porous aromatic frameworks has demonstrated their efficacy as solid acid catalysts in reactions like the esterification of n-butanol with acetic acid. Although not specifically mentioning this compound, these studies establish the principle of using sulfonated aromatic compounds as effective solid acid catalysts.
The general approach for preparing such a catalyst would involve reacting this compound with a solid support (e.g., silica gel) in the presence of a base. The resulting material would be a solid support functionalized with 2-bromo-4-cyanobenzene-1-sulfonate groups. The catalytic performance of this material could then be evaluated in acid-catalyzed model reactions. The stability and reusability of the catalyst would be key parameters in assessing its practical utility.
Theoretical and Computational Chemistry Studies of 2 Bromo 4 Cyanobenzene 1 Sulfonyl Chloride
Electronic Structure and Reactivity Predictions (e.g., DFT, NBO/NRT Analysis)
Specific Density Functional Theory (DFT) or Natural Bond Orbital (NBO) analyses for 2-bromo-4-cyanobenzene-1-sulfonyl chloride are not readily found in published literature. However, computational chemistry provides powerful tools to predict the electronic landscape of such a molecule.
DFT calculations would be instrumental in determining the molecule's optimized geometry, bond lengths, and bond angles. These calculations could also elucidate the electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. For substituted benzenesulfonyl chlorides, the nature and position of substituents significantly influence these electronic parameters. cdnsciencepub.com The strongly electron-withdrawing cyano (-CN) and sulfonyl chloride (-SO₂Cl) groups, along with the bromo (-Br) group, are expected to lower the energy of the LUMO, making the molecule a potent electrophile.
A hypothetical table of predicted electronic properties based on general knowledge of similar compounds is presented below.
| Predicted Electronic Property | General Expected Trend for this compound |
| HOMO Energy | Relatively low due to electron-withdrawing groups |
| LUMO Energy | Very low, indicating high electrophilicity |
| HOMO-LUMO Gap | Large, suggesting high kinetic stability |
| Dipole Moment | Significant, due to the polar substituents |
| NBO Charge on Sulfur | Highly positive |
| NBO Charge on Carbon (of CN) | Positive |
Computational Modeling of Reaction Mechanisms and Transition States
While no specific computational studies on the reaction mechanisms of this compound have been reported, the reactivity of arenesulfonyl chlorides has been a subject of theoretical investigation. These compounds typically react with nucleophiles via a substitution reaction at the sulfur atom.
Computational modeling, particularly using DFT, can be employed to map the potential energy surface for such reactions. This would involve identifying the structures of the reactants, transition states, and products. The calculation of the activation energy barrier associated with the transition state provides a quantitative measure of the reaction rate. For sulfonyl chlorides, two primary mechanisms are often considered: a concerted Sₙ2-like mechanism or a stepwise addition-elimination pathway. cdnsciencepub.com Theoretical studies on related systems have shown that the operative mechanism can depend on the nature of the nucleophile and the solvent. koreascience.kr
For this compound, computational modeling could predict the preferred reaction pathway for its reactions with various nucleophiles, such as amines or alcohols, which lead to the formation of sulfonamides and sulfonate esters, respectively. These studies would also clarify the role of the bromo and cyano substituents in modulating the reactivity of the sulfonyl chloride group.
Conformational Analysis and Molecular Dynamics Simulations
There is a lack of published conformational analysis or molecular dynamics (MD) simulation studies specifically for this compound.
Conformational analysis of this molecule would focus on the rotation around the C-S bond, which connects the sulfonyl chloride group to the benzene (B151609) ring. While the benzene ring itself is rigid, the orientation of the -SO₂Cl group relative to the ring can vary. Computational methods like DFT can be used to calculate the potential energy as a function of the dihedral angle, identifying the most stable conformer(s) and the energy barriers to rotation. For substituted benzenes, the presence of ortho substituents can significantly hinder rotation and influence the preferred conformation. cdnsciencepub.com
MD simulations could provide insights into the dynamic behavior of the molecule in different environments, such as in various solvents or in the solid state. These simulations track the movements of atoms over time, offering a picture of the molecule's flexibility and its interactions with its surroundings. For a molecule like this compound, MD simulations could be used to study its solvation and how it might aggregate in solution.
Intermolecular Interactions and Aggregation Behavior
Specific computational investigations into the intermolecular interactions and aggregation of this compound are not available. However, the functional groups present suggest that it can participate in a variety of non-covalent interactions.
The cyano group is a well-known hydrogen bond acceptor and can also engage in dipole-dipole interactions. The bromine atom can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophile. The sulfonyl group, with its polar S-O bonds, can also act as a hydrogen bond acceptor.
Computational methods can be used to model dimers and larger clusters of the molecule to understand its aggregation behavior in the solid state. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and characterize the nature and strength of these intermolecular forces. Such studies are crucial for predicting the crystal packing and ultimately the material properties of the compound.
Validation of Experimental Data through Computational Methods
There are no published studies where computational methods have been used to validate experimental data for this compound. However, this is a common and powerful application of theoretical chemistry.
For instance, experimental spectroscopic data, such as NMR, IR, and Raman spectra, can be compared with spectra predicted from quantum chemical calculations. A good agreement between the calculated and experimental spectra can help to confirm the structure of the molecule and the assignment of the spectral peaks. For example, calculated ¹³C NMR chemical shifts have been successfully used to determine the conformations of substituted benzenes. cdnsciencepub.com
Furthermore, computational models can be used to predict the regioselectivity of chemical reactions. researchgate.net For a polysubstituted benzene ring like that in this compound, computational methods could predict the most likely site for further electrophilic or nucleophilic aromatic substitution, which can be invaluable for synthetic planning.
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise molecular structure of 2-Bromo-4-cyanobenzene-1-sulfonyl chloride by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays signals in the aromatic region, typically between 7.5 and 8.5 ppm. The trisubstituted benzene (B151609) ring gives rise to a distinct splitting pattern for the three aromatic protons. The proton ortho to the sulfonyl chloride group is expected to be the most deshielded (highest chemical shift) due to the strong electron-withdrawing nature of the -SO₂Cl group. The coupling constants (J values) between adjacent protons are crucial for confirming their relative positions on the ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all seven carbon atoms in the molecule. The carbon atom attached to the sulfonyl chloride group (C-SO₂Cl) and the carbon attached to the bromine atom (C-Br) can be identified by their characteristic chemical shifts. The nitrile carbon (C≡N) typically appears around 115-120 ppm, while the aromatic carbons resonate in the 120-145 ppm range. The specific shifts are influenced by the electronic effects of the bromo, cyano, and sulfonyl chloride substituents.
2D NMR Techniques: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguous assignment of all proton and carbon signals.
COSY (¹H-¹H Correlation): This experiment would show correlations between adjacent protons on the aromatic ring, confirming the connectivity and substitution pattern.
HSQC (¹H-¹³C Correlation): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for definitive assignment of the protonated aromatic carbons.
| Technique | Typical Chemical Shift (δ, ppm) | Purpose |
| ¹H NMR | 7.5 - 8.5 | Identifies distinct aromatic protons and their relative positions through coupling patterns. |
| ¹³C NMR | 115 - 145 | Confirms the presence of all carbon atoms, including the unique nitrile and substituted aromatic carbons. |
| 2D NMR (COSY, HSQC) | N/A | Establishes direct connectivity between protons (COSY) and between protons and their attached carbons (HSQC) for unambiguous structural confirmation. |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic functional groups present in this compound by detecting the vibrational frequencies of its covalent bonds.
The FT-IR spectrum of this compound is distinguished by several key absorption bands. The strong electron-withdrawing cyano group (C≡N) exhibits a sharp and intense absorption band in the region of 2220-2240 cm⁻¹. The sulfonyl chloride group (-SO₂Cl) is characterized by two strong stretching vibrations corresponding to its asymmetric and symmetric S=O stretches, which typically appear near 1370-1385 cm⁻¹ and 1170-1190 cm⁻¹, respectively. Additional bands corresponding to aromatic C=C stretching can be observed around 1400-1600 cm⁻¹, while C-H stretching of the benzene ring is found above 3000 cm⁻¹. pressbooks.pub The C-Br and S-Cl stretching vibrations are found at lower wavenumbers, typically below 800 cm⁻¹.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| Nitrile (C≡N) | Stretching | 2220 - 2240 |
| Sulfonyl Chloride (S=O) | Asymmetric Stretching | 1370 - 1385 |
| Sulfonyl Chloride (S=O) | Symmetric Stretching | 1170 - 1190 |
| Aromatic Ring (C=C) | Stretching | ~1400 - 1600 |
| Aromatic C-H | Stretching | >3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within the molecule and is a useful tool for quantitative analysis and purity assessment. The aromatic system, substituted with chromophoric and auxochromic groups (cyano, bromo, sulfonyl chloride), allows the molecule to absorb light in the UV region. The spectrum is expected to show characteristic absorption maxima (λmax) corresponding to π → π* transitions of the benzene ring. The position and intensity of these absorptions can be sensitive to the solvent used. researchgate.netbohrium.com For purity assessment, a calibration curve can be constructed based on Beer-Lambert's law, allowing the concentration of the compound in a solution to be determined. Any deviation from the expected spectral shape or the presence of additional peaks can indicate the presence of impurities.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (e.g., ESI-MS, EI-MS)
Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight and investigate the fragmentation patterns of this compound. The nominal molecular weight of this compound is approximately 280.53 g/mol . biosynth.com
The mass spectrum will exhibit a complex and highly characteristic isotopic pattern for the molecular ion peak due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine isotopes (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion.
Electron Ionization (EI-MS): This hard ionization technique often leads to extensive fragmentation. Common fragmentation pathways would include the loss of the chlorine atom (-Cl), the sulfonyl chloride group (-SO₂Cl), or the bromine atom (-Br). Analysis of these fragment ions helps to piece together the molecular structure.
Electrospray Ionization (ESI-MS): This soft ionization technique is less likely to cause in-source fragmentation and is excellent for confirming the molecular weight. It often shows the molecular ion or adducts, such as with sodium ([M+Na]⁺). uni.lu
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides the most definitive and unambiguous structural information by determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields accurate data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
While a specific crystal structure for this compound is not widely reported in public databases, analysis of structurally similar compounds, such as 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, demonstrates the power of this method. nih.gov A crystallographic study would reveal the exact conformation of the sulfonyl chloride group relative to the benzene ring and detail how the molecules pack together, which can be influenced by weak intermolecular forces like halogen bonding or π-π stacking. nih.gov Such data is invaluable for computational modeling and understanding the compound's physical properties.
Chromatographic Techniques for Purity Analysis and Reaction Monitoring (e.g., HPLC, GC)
Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, making them critical for purity assessment and reaction monitoring.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing sulfonyl chlorides. A typical setup would use an octadecylsilica (C18) stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Detection is commonly performed using a UV detector set to one of the compound's absorption maxima. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity analysis.
Gas Chromatography (GC): GC can also be used for purity analysis, particularly if the compound is thermally stable enough to be volatilized without decomposition. The technique separates compounds based on their boiling points and interaction with the stationary phase. When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification of any volatile impurities. nih.gov
In Situ Spectroscopic Techniques for Real-Time Reaction Progress Monitoring
In situ spectroscopic techniques, such as FT-IR, Raman, or NMR spectroscopy, allow for the real-time monitoring of chemical reactions as they occur in the reactor, without the need for sampling and offline analysis. spectroscopyonline.com
For reactions involving this compound, such as its conversion to a sulfonamide by reacting with an amine, in situ FT-IR would be particularly useful. spectroscopyonline.com A probe inserted into the reaction vessel could continuously record the IR spectrum of the reaction mixture. By monitoring the decrease in the intensity of the characteristic S=O stretching bands of the sulfonyl chloride (~1375 cm⁻¹ and ~1180 cm⁻¹) and the simultaneous increase in the absorption bands of the newly formed sulfonamide product, one can track the reaction's progress, determine its endpoint, and gather kinetic data. nih.gov This approach enables precise process control and optimization, minimizing waste and ensuring product quality. magritek.com
Future Directions and Emerging Research Avenues for 2 Bromo 4 Cyanobenzene 1 Sulfonyl Chloride
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The reactivity of the sulfonyl chloride group is well-established, but modern synthetic challenges demand more efficient and selective transformations. Future research will likely focus on developing advanced catalytic systems to control the reactivity of 2-bromo-4-cyanobenzene-1-sulfonyl chloride and its derivatives.
Palladium-catalyzed cross-coupling reactions, which have proven effective for other arylsulfonyl chlorides, represent a significant area for exploration. capes.gov.br These methods could enable the direct coupling of the sulfonyl chloride group with various partners, such as organostannanes (Stille coupling) or boronic acids (Suzuki-Miyaura coupling), to form C-C bonds with concomitant desulfitation. capes.gov.brorganic-chemistry.org Such approaches would offer a novel way to utilize the sulfonyl group, moving beyond its traditional role.
Copper and iron-based catalysts also offer promising avenues. Copper-catalyzed cross-coupling reactions are known to facilitate the formation of diaryl sulfones from arylboronic acids and arylsulfonyl chlorides. organic-chemistry.org Investigating these systems with this compound could provide efficient routes to a diverse range of sulfone-containing molecules. Iron catalysis, valued for being cost-effective and less toxic, could be explored for sulfonylation reactions under microwave irradiation, potentially offering faster and more environmentally friendly synthetic protocols. organic-chemistry.org
Furthermore, the advent of photoredox catalysis opens up new possibilities for activating sulfonyl chlorides under mild conditions using visible light. acs.org Developing heterogeneous photocatalysts could lead to more sustainable and efficient synthetic methods for derivatives of this compound. acs.org
Table 1: Potential Catalytic Systems for this compound
| Catalytic System | Reaction Type | Potential Outcome |
|---|---|---|
| Palladium-based catalysts | Stille or Suzuki-Miyaura Coupling | C-C bond formation with desulfitation |
| Copper-based catalysts | Cross-coupling with boronic acids | Synthesis of unsymmetrical diaryl sulfones |
| Iron-based catalysts | Sulfonylation of arenes | Microwave-assisted synthesis of sulfones |
Exploration of Asymmetric Synthesis and Stereochemical Control
While this compound is itself achiral, it can be a precursor to chiral molecules. A significant future direction lies in the development of asymmetric transformations to control the stereochemistry of its products. This is particularly relevant as many biologically active molecules are single enantiomers. wikipedia.org
The use of chiral auxiliaries is a well-established strategy. By reacting this compound with a chiral amine or alcohol, a diastereomeric mixture of sulfonamides or sulfonate esters can be formed, which can then be separated. A more advanced approach involves the use of chiral catalysts to achieve enantioselective reactions. For instance, cobalt-catalyzed [2+2+2] cycloaddition reactions have been used to synthesize axially chiral 2-arylpyridines from nitriles. acs.org Exploring similar cobalt-catalyzed cycloadditions using the cyano group of this compound could lead to novel atropisomeric structures.
Furthermore, the development of enantioselective methods for the synthesis of chiral sulfones and sulfonimidoyl chlorides from sulfonyl chlorides is an emerging area. acs.org Research into chiral catalysts that can mediate the stereoselective addition of nucleophiles to the sulfur atom of this compound would be a significant breakthrough, providing direct access to chiral sulfur-containing compounds. acs.org Converting the sulfonyl chloride into a better leaving group can also help retain stereochemical configuration during substitution reactions. youtube.com
Integration into Advanced Materials Science Research (excluding clinical applications)
The unique electronic properties conferred by the bromo, cyano, and sulfonyl groups make this compound an attractive candidate for the synthesis of novel organic materials. Future research should focus on integrating this compound into non-biological advanced materials.
The development of functional polymers is a promising avenue. The di-functionality of the molecule (bromo and sulfonyl chloride groups) allows for its use as a monomer in polymerization reactions. For example, the bromo group can participate in Suzuki or Stille polycondensation reactions, while the sulfonyl chloride group can be used to graft side chains onto the polymer backbone, allowing for the fine-tuning of material properties such as solubility, thermal stability, and conductivity.
The synthesis of novel dyes and pigments is another area of interest. The electron-withdrawing nature of the cyano and sulfonyl chloride groups can be leveraged to create chromophores with tailored absorption and emission properties for applications in organic light-emitting diodes (OLEDs) or as sensors.
Furthermore, the high reactivity of the sulfonyl chloride group makes it suitable for surface modification of materials. By grafting molecules derived from this compound onto surfaces, it is possible to alter their hydrophobicity, conductivity, or refractive index for applications in coatings or electronic devices. The potential for creating new materials through reactions involving arylsulfonyl chlorides is a growing field in material sciences. capes.gov.br
Computational Design and Prediction of Novel Derivatives with Tunable Reactivity
Computational chemistry and in silico design are powerful tools for accelerating the discovery of new molecules with desired properties. Future research on this compound will greatly benefit from the integration of computational methods.
Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the different functional groups on the benzene (B151609) ring. This can help in designing selective reactions where only one functional group reacts while the others remain intact. For example, computational studies can predict the activation energies for nucleophilic substitution at the sulfonyl chloride, Suzuki coupling at the bromo position, and reactions involving the cyano group, guiding the choice of reaction conditions.
Molecular docking studies, although often used in drug discovery, can also be applied in a materials context to predict the binding of novel derivatives to surfaces or within polymer matrices. nih.govresearchgate.netnih.gov This can aid in the design of new functional materials with specific binding properties.
Furthermore, computational screening of virtual libraries of derivatives of this compound can identify candidates with interesting electronic properties, such as large dipole moments or specific absorption wavelengths, for applications in organic electronics. This predictive power can significantly reduce the experimental effort required to discover new functional molecules. nih.gov
Table 2: Computationally Guided Research Directions
| Computational Method | Research Goal | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Predict site-specific reactivity | Guidance for selective chemical transformations |
| Molecular Docking | Design of functional materials | Prediction of binding affinities to surfaces/polymers |
Unexplored Reaction Pathways and Functional Group Interconversions
Beyond the classical reactions of its constituent functional groups, this compound holds potential for novel and unexplored transformations. Future research should aim to uncover new reaction pathways and methods for interconverting its functional groups. vanderbilt.edu
The sulfonyl chloride group itself can be a source of diverse reactivity. It can be used to generate sulfenes, which can participate in cycloaddition reactions. magtech.com.cn Additionally, reductive desulfinylation reactions can transform the C-S bond into a C-H or C-C bond, offering a new synthetic strategy where the sulfonyl group acts as a transient functional group. rsc.org The development of methods to convert sulfonyl chlorides into other sulfur-containing functional groups, such as sulfinamides or sulfonyl fluorides, would further expand its synthetic utility. researchgate.netmolport.com
The interplay between the three functional groups could also lead to novel intramolecular reactions. For example, under specific conditions, an intramolecular cyclization involving the cyano group and the sulfonyl group could lead to novel heterocyclic ring systems.
Finally, the development of one-pot reactions where multiple functional groups are transformed sequentially would be a highly efficient way to build molecular complexity from this simple starting material. For instance, a one-pot procedure involving a Suzuki coupling at the bromo position followed by a nucleophilic substitution at the sulfonyl chloride and a reduction of the cyano group would rapidly generate complex, multifunctional molecules.
Q & A
What are the critical safety protocols and handling procedures for 2-bromo-4-cyanobenzene-1-sulfonyl chloride in academic laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective lab coats. Respiratory protection is required if ventilation is inadequate .
- Handling Precautions: Avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Store in a cool, dry place, segregated from incompatible substances (e.g., bases, oxidizers) .
- Emergency Measures: In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes. For eye exposure, rinse cautiously with water and seek medical attention .
How can researchers optimize the synthesis of this compound, and what purification methods are most effective?
Answer:
- Synthetic Routes: Likely derived from sulfonation of bromo-cyanobenzene derivatives. For analogous compounds (e.g., 4-bromobenzyl cyanide), halogenation and sulfonylation under controlled conditions (e.g., ClSO₃H in dichloromethane at 0–5°C) are common .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from non-polar solvents. Monitor purity via HPLC (>97% purity, as seen in related bromo-chloro compounds) .
Table 1: Example Purification Data for Analogous Compounds
| Compound | Purity Method | Purity (%) | Reference |
|---|---|---|---|
| 4-Bromo-2-chlorophenylacetic acid | HPLC (HLC) | >97.0 | |
| 2-Bromo-4-chlorophenylacetonitrile | GC | >97.0 |
What reaction mechanisms dominate in nucleophilic substitutions involving this compound?
Answer:
- Sulfonyl Chloride Reactivity: The sulfonyl chloride group undergoes nucleophilic substitution (e.g., with amines or alcohols) via a two-step mechanism: (1) attack by the nucleophile at sulfur, forming a tetrahedral intermediate, and (2) chloride elimination .
- Bromine Reactivity: The bromine substituent may participate in SNAr (nucleophilic aromatic substitution) under basic conditions, particularly with electron-withdrawing cyano and sulfonyl groups activating the ring .
- Methodological Insight: Kinetic studies (e.g., monitoring by ¹H NMR or LC-MS) can distinguish between competing pathways. For example, competing sulfonation vs. bromine substitution may require pH control .
How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Answer:
- Crystallography Workflow: Use single-crystal X-ray diffraction (SXRD) with programs like SHELXL for refinement. SHELX is robust for small molecules and high-resolution data .
- Challenges: Twinning or disorder in the sulfonyl/bromo groups may require iterative refinement. Hydrogen bonding between the cyano group and adjacent molecules can stabilize crystal packing .
- Validation: Cross-validate with spectroscopic data (e.g., ¹³C NMR chemical shifts for sulfonyl and cyano groups) .
Table 2: Key Crystallographic Parameters for Related Compounds
| Parameter | Typical Range | Example (4-Bromobenzyl chloride) |
|---|---|---|
| Space Group | P2₁/c or P-1 | P2₁/c |
| R-factor (final) | <0.05 | 0.032 |
How should researchers address contradictions in spectroscopic data during characterization?
Answer:
- Common Contradictions: Discrepancies between theoretical and observed molecular ion peaks in MS (e.g., due to fragmentation) or unexpected NMR splitting patterns (e.g., hindered rotation around the sulfonyl group) .
- Resolution Strategies:
- MS: Use high-resolution ESI-MS to distinguish isotopic patterns (e.g., bromine’s ¹:¹ ratio for ⁷⁹Br/⁸¹Br).
- NMR: Variable-temperature NMR can resolve dynamic effects. For example, broadening of sulfonyl proton signals at low temperatures indicates restricted rotation .
- Elemental Analysis: Ensure combustion analysis matches theoretical values within ±0.4% for C/H/N .
Table 3: Cross-Validation of Characterization Data
| Technique | Critical Observations | Reference |
|---|---|---|
| ¹H NMR | δ 7.8–8.2 ppm (aromatic H), δ 3.5 ppm (SO₂Cl) | |
| HRMS (ESI+) | [M+H]⁺ at m/z 294.89 (calc. 294.90) |
What advanced methodologies are suitable for studying the environmental stability and surface interactions of this compound?
Answer:
- Surface Reactivity: Use microspectroscopic techniques (e.g., ToF-SIMS or AFM-IR) to analyze adsorption on indoor surfaces (e.g., glass, polymers). The sulfonyl group may hydrolyze under humid conditions, forming sulfonic acids .
- Degradation Pathways: Accelerated aging studies (e.g., exposure to UV light or ozone) coupled with LC-MS can identify breakdown products like 4-cyanobenzenesulfonic acid .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
